2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Description
Chemical Structure and Properties 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid is a synthetic compound featuring a 1,2-benzisothiazole-1,1-dioxide (saccharin-like) core linked via an amino group to a branched pentanoic acid chain. Its molecular formula is C₁₅H₁₈N₂O₄S, with a molecular weight of 346.38 g/mol (calculated from structural data in ). The compound is commercially available in research quantities (e.g., 250 mg for $188.00) with purity ≥95% .
Characterization methods include ¹H/¹³C NMR, IR, and elemental analysis, as seen in related benzisothiazole derivatives .
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYYAIUVDNNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396979-66-0 | |
| Record name | 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and comparative studies with other compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a benzisothiazole moiety, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
Where , , , , and are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Research indicates that compounds derived from benzisothiazole exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has shown significant inhibitory effects on human mast cell tryptase with an IC50 value of 0.1 µM. This suggests a mechanism where the compound may modulate inflammatory responses by inhibiting specific proteases involved in allergic reactions .
- Anti-inflammatory Effects : In a delayed-type hypersensitivity (DTH) mouse model, a 5% solution of the compound reduced edema by 69% compared to control groups. This indicates its potential as an anti-inflammatory agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid and related compounds.
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| 7d | Human mast cell tryptase | 0.1 | Potent inhibitor |
| 7b | Human mast cell tryptase | 0.85 | Moderate inhibitor |
| 7n | Human mast cell tryptase | 0.064 | Most potent inhibitor identified |
| Control | - | - | Baseline edema |
Case Studies and Research Findings
Several studies have investigated the biological activities of benzisothiazole derivatives:
- Inflammation Models : In carrageenan-induced paw edema tests, compounds similar to 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid demonstrated significant anti-inflammatory properties. For instance, one derivative showed an anti-inflammatory activity percentage (AA) of 53.41%, outperforming standard treatments like sodium diclofenac .
- Toxicity Assessments : Toxicity predictions for synthesized compounds indicated that they belong to classes III–VI with low predicted side effects such as hepatotoxicity and mutagenicity. This suggests that these compounds could be safer alternatives in therapeutic applications compared to traditional NSAIDs .
Scientific Research Applications
Inhibition of Enzymes
Research indicates that derivatives of benzisothiazole compounds exhibit significant inhibitory effects on various enzymes, particularly human mast cell tryptase. For instance, related compounds have shown IC50 values as low as 0.064 µM, indicating potent inhibition. This suggests potential therapeutic applications in treating conditions characterized by excessive tryptase activity, such as asthma and other allergic reactions .
Anti-inflammatory Effects
In vivo studies using mouse models of delayed-type hypersensitivity have demonstrated that compounds similar to 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid can significantly reduce inflammation. A 5% solution of a related compound reduced edema by 69% compared to control groups . This highlights the potential use of this compound in developing anti-inflammatory drugs.
Proteomics Research
This compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to inhibit specific enzymes makes it valuable for dissecting biochemical pathways and understanding disease mechanisms .
Synthetic Chemistry
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid involves reacting benzisothiazole derivatives with carboxylic acids under controlled conditions. This synthetic pathway is crucial for developing new analogs with tailored biological activities .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzisothiazole derivatives with varying substituents. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations
Functional Group Impact: Replacement of the carboxylic acid with an ester () or thiazolidinone () alters reactivity and biological interactions. For example, ester derivatives may exhibit improved cellular uptake but reduced metabolic stability.
Hydrogen Bonding and Crystallography
The carboxylic acid group in the target compound enables strong hydrogen bonding (e.g., O–H···O/N interactions), influencing crystal packing and stability. This contrasts with ester or amide derivatives, where weaker van der Waals forces dominate . Programs like SHELXL () and ORTEP-3 () are critical for analyzing such structural features.
Research and Commercial Considerations
- Availability : Priced competitively (~$188/250 mg), the compound is accessible for exploratory studies .
- Potential Applications: Unpublished data suggest roles in medicinal chemistry (e.g., as a building block for protease inhibitors) or catalysis (directing-group-assisted synthesis).
- Limitations : Lack of in vivo data and precise solubility/logP values necessitates further characterization.
Q & A
Basic: What synthetic strategies are effective for synthesizing 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid?
The compound is synthesized via coupling reactions between benzisothiazole sulfonamide derivatives and modified amino acids. A validated approach involves:
- Step 1 : Reacting L-isoleucine derivatives (e.g., (2S,3S)-2-amino-3-methylpentanoic acid) with chloroacetyl chloride to form intermediates like (2S,3S)-2-[(chloroacetyl)amino]-3-methylpentanoic acid (92% yield) .
- Step 2 : Substituting the chloro group with iodine using KI under anhydrous, inert (Ar) conditions to generate iodoacetyl derivatives (e.g., methyl (2S,3S)-2-[(iodoacetyl)amino]-3-methylpentanoate, 80% yield) .
- Step 3 : Oxidizing the benzisothiazole ring to the 1,1-dioxide form using oxidizing agents like H₂O₂ or mCPBA, as seen in analogous syntheses of benzisothiazolone derivatives .
Basic: How is the compound characterized using spectroscopic and analytical methods?
Key characterization techniques include:
- 1H/13C NMR : Methyl groups appear at δ 0.8–1.2 ppm, while amide protons resonate at δ 7.5–8.5 ppm. For example, compound 6ae (a structural analog) shows a singlet at δ 8.21 ppm for the amide proton in CDCl₃ .
- HRMS (ESI+) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ for C₁₃H₁₇N₂O₄S: calculated 297.0912, observed 297.0909) .
- FTIR : Stretching vibrations for sulfonamide (1330–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups are critical for functional group verification .
Advanced: How can reaction yields for the iodination step be optimized?
Optimization strategies include:
- Inert Atmosphere : Conducting reactions under Ar gas minimizes side reactions (e.g., hydrolysis), improving yields to 80–94% for iodoacetyl intermediates .
- Excess KI : Using 1.5–2.0 equivalents of KI ensures complete substitution of the chloro group.
- Temperature Control : Maintaining 40–50°C prevents thermal degradation while promoting nucleophilic displacement .
Advanced: How to resolve discrepancies in NMR data for amide proton environments?
Conflicting NMR signals arise from solvent polarity, hydrogen bonding, or steric effects. Methodological solutions include:
- Variable Temperature NMR : Cooling samples to 0–5°C sharpens broad amide proton signals (e.g., δ 8.5 ppm in DMSO-d₆ vs. δ 8.2 ppm in CDCl₃) .
- 2D-COSY/HSQC : These techniques resolve overlapping peaks by correlating proton-proton or proton-carbon couplings. For example, differentiating between NH and aromatic protons in benzisothiazole derivatives .
Advanced: What in vitro assays evaluate the compound’s enzyme inhibition potential?
Biological activity is assessed using:
- Tryptase Inhibition Assays : Fluorogenic substrates (e.g., Tos-Gly-Pro-Arg-AMC) measure IC₅₀ values. Compound 7n (a benzisothiazolone analog) shows IC₅₀ = 0.064 µM, with steady-state inhibition constant (Kᵢ) = 52 nM .
- Selectivity Profiling : Test against serine proteases (elastase, trypsin) to confirm specificity. For example, selectivity ratios >40-fold for tryptase over elastase are achieved via competitive binding assays .
- Kinetic Studies : Time-dependent inhibition curves distinguish mechanism-based inhibition (e.g., covalent binding) from reversible interactions .
Advanced: How to validate crystallographic data for structural confirmation?
Use software like SHELXL for small-molecule refinement:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces residual density errors.
- Twinned Data Handling : SHELXL’s twin refinement module resolves pseudo-merohedral twinning, common in benzisothiazolone derivatives .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder, as seen in analogous structures like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid .
Advanced: How to analyze conflicting HRMS data during purity assessment?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
